molecular formula C4H5Cl3N2O2S B8640396 2,2,2-Trichloroethyl carbamothioylcarbamate CAS No. 59128-19-7

2,2,2-Trichloroethyl carbamothioylcarbamate

Cat. No. B8640396
CAS RN: 59128-19-7
M. Wt: 251.5 g/mol
InChI Key: ONINKHBWPGYKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl carbamothioylcarbamate is a useful research compound. Its molecular formula is C4H5Cl3N2O2S and its molecular weight is 251.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trichloroethyl carbamothioylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloroethyl carbamothioylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59128-19-7

Molecular Formula

C4H5Cl3N2O2S

Molecular Weight

251.5 g/mol

IUPAC Name

2,2,2-trichloroethyl N-carbamothioylcarbamate

InChI

InChI=1S/C4H5Cl3N2O2S/c5-4(6,7)1-11-3(10)9-2(8)12/h1H2,(H3,8,9,10,12)

InChI Key

ONINKHBWPGYKQB-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)NC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 75 ml of dry ethyl acetate, were added 7.3 g of anhydrous potassium thiocyanate and 15.7 g of 2,2,2-trichloroethyl chloroformate. The mixture was stirred at 60° C. for 1.5 hours. The reaction mixture was cooled in ice water, followed by an addition of an aqueous ammonia solution (29%) to render the reaction mixture alkaline. The solvent was removed under reduced pressure. The residue was treated with a water/methanol mixed solvent and the reaction product was obtained in a powdery form through filtration. It was then washed thoroughly with water to obtain 14.5 g of 2,2,2-trichloroethyl N-thiocarbamoylcarbamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.